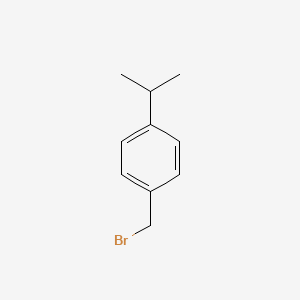

4-(tert-butoxy)-3-methylbut-1-yne

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-(tert-butoxy)-3-methylbut-1-yne” seems to be a complex organic compound. It likely contains a tert-butoxy group, which is a common protecting group in organic synthesis . The tert-butoxy group is known for its electron-donating and resonance effects, allowing them to be polymerized by cationic, anionic, and radical mechanisms .

Synthesis Analysis

While specific synthesis methods for “4-(tert-butoxy)-3-methylbut-1-yne” were not found, there are general methods for preparing compounds with tert-butoxy groups. For example, a preparation method of 4-t-butoxy chlorobenzene involves using p-chlorophenol and isobutene as main reaction materials . Another method involves the use of tert-butyl hydroperoxide as a terminal oxidant in the presence of catalytic amounts of tetrabutylammonium iodide and imidazole .

Chemical Reactions Analysis

The tert-butoxy group is known to participate in various chemical reactions. For instance, tert-butoxides have been used as precursors for atomic layer deposition of alkali metal-containing thin films . Also, di-tert-butyl dicarbonate, a compound containing two tert-butoxy groups, reacts with amines to give N-tert-butoxycarbonyl or Boc derivatives .

属性

| { "Design of the Synthesis Pathway": "The synthesis of 4-(tert-butoxy)-3-methylbut-1-yne can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final step of adding the alkyne functional group.", "Starting Materials": ["tert-butyl alcohol", "3-methyl-2-butanone", "sodium hydride", "acetylene"], "Reaction": ["Step 1: Convert tert-butyl alcohol to tert-butyl bromide using hydrobromic acid", "Step 2: React tert-butyl bromide with sodium hydride to form tert-butyl sodium", "Step 3: Add 3-methyl-2-butanone to the reaction mixture to form an intermediate compound", "Step 4: React the intermediate compound with acetylene to form 4-(tert-butoxy)-3-methylbut-1-yne"] } | |

CAS 编号 |

2228819-02-9 |

产品名称 |

4-(tert-butoxy)-3-methylbut-1-yne |

分子式 |

C9H16O |

分子量 |

140.2 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。